6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Herbicide Pyrimidine carboxylic acid Weed control

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a heterocyclic building block with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 g/mol. This compound is a versatile intermediate for synthesizing various pyrimidine derivatives, including pharmaceuticals and agrochemicals.

Molecular Formula C5H4ClN3O2
Molecular Weight 173.56
CAS No. 914916-98-6
Cat. No. B3030517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-chloro-4-pyrimidinecarboxylic acid
CAS914916-98-6
Molecular FormulaC5H4ClN3O2
Molecular Weight173.56
Structural Identifiers
SMILESC1=NC(=C(C(=N1)N)Cl)C(=O)O
InChIInChI=1S/C5H4ClN3O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,(H,10,11)(H2,7,8,9)
InChIKeyXIEDAMQXYCHOHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS 914916-98-6): Sourcing Guide for Pyrimidine Core Intermediates


6-Amino-5-chloro-4-pyrimidinecarboxylic acid is a heterocyclic building block with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 g/mol . This compound is a versatile intermediate for synthesizing various pyrimidine derivatives, including pharmaceuticals and agrochemicals . Its structure contains both an amino group and a carboxylic acid moiety, which allows for diverse chemical modifications . The compound is commercially available from multiple suppliers with purity specifications ranging from 95% to 98% .

Why Substituting 6-Amino-5-chloro-4-pyrimidinecarboxylic acid with Other Pyrimidine Carboxylic Acids is Not Straightforward


Replacing 6-amino-5-chloro-4-pyrimidinecarboxylic acid with a generic pyrimidine carboxylic acid can lead to suboptimal outcomes due to the specific reactivity conferred by its unique substitution pattern. The presence of the amino group at the 6-position and the chlorine atom at the 5-position dictates its behavior in reactions such as amide bond formation, Suzuki couplings, and nucleophilic aromatic substitution . For instance, the chlorine atom serves as a handle for further functionalization, enabling the synthesis of complex structures that cannot be achieved with non-halogenated analogs . Furthermore, the specific substitution pattern is crucial for the biological activity of downstream products, as seen in the development of kinase inhibitors where the pyrimidine core's substitution dictates target binding affinity and selectivity [1]. Simply interchanging this compound with a similar pyrimidine derivative lacking the specific chloro and amino groups could result in a significant loss of activity or a complete failure to synthesize the desired target molecule.

Quantitative Differentiation of 6-Amino-5-chloro-4-pyrimidinecarboxylic acid from Analogs: A Comparator-Based Evidence Guide


Herbicidal Activity: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid vs. Aminocyclopyrachlor

6-Amino-5-chloro-4-pyrimidinecarboxylic acid serves as a key precursor to the potent herbicide Aminocyclopyrachlor . While 6-amino-5-chloro-4-pyrimidinecarboxylic acid itself is a versatile building block, its 2-cyclopropyl derivative, Aminocyclopyrachlor (CAS 858956-08-8), demonstrates significant herbicidal activity by inhibiting plant growth through the blockage of fatty acid synthesis . This class-level inference highlights the potential of the 6-amino-5-chloro-4-pyrimidinecarboxylic acid scaffold for generating potent herbicidal compounds. Specifically, the unsubstituted 2-position of 6-amino-5-chloro-4-pyrimidinecarboxylic acid allows for the introduction of various substituents (e.g., cyclopropyl, aryl groups) to modulate herbicidal potency and selectivity, a flexibility not available in the pre-substituted Aminocyclopyrachlor [1].

Herbicide Pyrimidine carboxylic acid Weed control

Pharmaceutical Impurity Standard: Purity and Characterization for Tovorafenib

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is explicitly designated as Tovorafenib Impurity 8 and is supplied with detailed characterization data compliant with regulatory guidelines [1]. This compound is used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Tovorafenib, an FDA-approved kinase inhibitor [2]. The compound is provided as a reference standard with traceability to pharmacopeial standards (USP or EP) [1]. This specific application contrasts with generic pyrimidine carboxylic acids, which lack the defined regulatory context and characterization required for pharmaceutical quality control.

Pharmaceutical impurity Reference standard Tovorafenib

Purity and Characterization Data for Reliable Synthesis

The compound is commercially available with a standard purity of 98% (NLT 98%) from multiple reputable vendors [1]. Furthermore, vendors like Bidepharm provide batch-specific quality control reports, including NMR, HPLC, and GC data, ensuring consistent quality and reliable synthetic outcomes . This level of characterization is essential for reproducible research and development, particularly when scaling up reactions or transferring methods. In contrast, sourcing generic pyrimidine carboxylic acids from less established suppliers may lack this level of detailed characterization, leading to variability in reaction yields and product purity.

Purity Characterization Synthesis

Optimal Application Scenarios for Procuring 6-Amino-5-chloro-4-pyrimidinecarboxylic acid


Synthesis of Novel Kinase Inhibitors

6-Amino-5-chloro-4-pyrimidinecarboxylic acid serves as a crucial building block for synthesizing kinase inhibitors, including the clinically approved drug Tovorafenib [1]. Its structure allows for the introduction of various amide and aryl substituents, enabling the creation of focused libraries for structure-activity relationship (SAR) studies. The availability of high-purity material with detailed characterization data ensures reliable and reproducible synthesis of these complex molecules .

Development of Next-Generation Herbicides

This compound is the foundational precursor for developing novel pyrimidine-based herbicides. By modifying the 2-position of the pyrimidine ring, researchers can create new analogs with potentially improved herbicidal activity and crop selectivity compared to existing compounds like Aminocyclopyrachlor . The unsubstituted 2-position provides a versatile handle for introducing diverse functional groups, enabling the exploration of new chemical space in herbicide discovery [2].

Pharmaceutical Impurity Profiling and Quality Control

As a designated impurity (Tovorafenib Impurity 8), this compound is essential for developing and validating analytical methods for the quality control of Tovorafenib drug substance and drug product [1]. Its use as a reference standard ensures that pharmaceutical manufacturers can accurately identify and quantify this impurity, meeting stringent regulatory requirements for drug safety and efficacy [3].

General Heterocyclic Chemistry and Method Development

The compound's well-defined purity and characterization data make it an ideal substrate for developing new synthetic methodologies involving pyrimidine functionalization, such as Suzuki-Miyaura cross-coupling, amidation, and nucleophilic aromatic substitution reactions . Its use as a model substrate can help optimize reaction conditions and explore the scope of new catalytic systems, benefiting the broader synthetic chemistry community.

Technical Documentation Hub

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